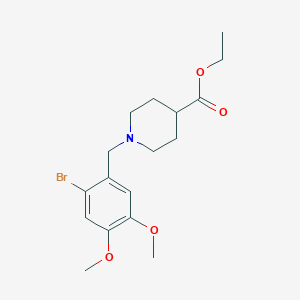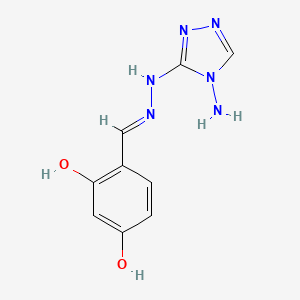methanol](/img/structure/B6086103.png)
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The compound's unique structure and mechanism of action make it a promising candidate for various applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves its binding to the catalytic domain of this compound, thereby inhibiting its activity. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound activity by this compound has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is its specificity towards this compound, which makes it a valuable tool in studying the role of this compound in various cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Direcciones Futuras
There are several potential future directions for the use of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in scientific research. One area of interest is its use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another potential application is its use as a tool in studying the role of this compound in various cellular processes. Further research is needed to explore the compound's full potential and limitations in these areas.
Métodos De Síntesis
The synthesis of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves several steps, starting from the reaction of 4-chlorobenzaldehyde with 4-methylpiperazine to form 4-(4-chlorobenzyl)-1-methylpiperazine. The subsequent reaction with 3-nitro-4-aminophenol yields the intermediate compound, which is then reduced to this compound.
Aplicaciones Científicas De Investigación
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is its use as a this compound inhibitor, which has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-8-10-22(11-9-21)17-7-4-14(12-16(17)20)18(23)13-2-5-15(19)6-3-13/h2-7,12,18,23H,8-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQMONFNDCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)

![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6086079.png)
![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)